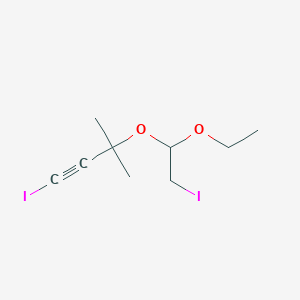
1-Butyne, 3-(1-ethoxy-2-iodoethoxy)-1-iodo-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butin, 3-(1-Ethoxy-2-iodoethoxy)-1-iod-3-methyl- ist eine chemische Verbindung mit der Summenformel C9H15IO2. Sie zeichnet sich durch das Vorhandensein von Iodatomen und einer Ethoxygruppe aus, die an ein Butin-Grundgerüst gebunden sind.
Vorbereitungsmethoden
Die Synthese von 1-Butin, 3-(1-Ethoxy-2-iodoethoxy)-1-iod-3-methyl- umfasst typischerweise mehrere Schritte. Eine gängige Methode beinhaltet die Reaktion von 3-Methyl-1-butin mit Ethyliodid in Gegenwart einer Base, um die Zwischenverbindung zu bilden. Diese Zwischenverbindung wird dann mit Iod und einer Ethoxygruppe umgesetzt, um das Endprodukt zu erhalten. Die Reaktionsbedingungen erfordern oft kontrollierte Temperaturen und die Verwendung von Lösungsmitteln, um die Reaktionen zu erleichtern.
Analyse Chemischer Reaktionen
1-Butin, 3-(1-Ethoxy-2-iodoethoxy)-1-iod-3-methyl- unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Iodatome können mit anderen Halogenen oder funktionellen Gruppen unter Verwendung geeigneter Reagenzien substituiert werden.
Oxidationsreaktionen: Die Verbindung kann unter Bildung verschiedener Produkte oxidiert werden, abhängig vom verwendeten Oxidationsmittel.
Reduktionsreaktionen: Reduktion kann zur Entfernung von Iodatomen und zur Bildung einfacherer Kohlenwasserstoffe führen.
Häufig verwendete Reagenzien in diesen Reaktionen sind Halogene, Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
1-Butin, 3-(1-Ethoxy-2-iodoethoxy)-1-iod-3-methyl- hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein in der organischen Synthese verwendet, um komplexere Moleküle zu erzeugen.
Biologie: Die Verbindung kann aufgrund ihrer einzigartigen Struktur zur Untersuchung biochemischer Pfade und Wechselwirkungen verwendet werden.
Industrie: Sie kann bei der Herstellung von Spezialmaterialien und Chemikalien verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 1-Butin, 3-(1-Ethoxy-2-iodoethoxy)-1-iod-3-methyl- beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen über seine Iod- und Ethoxygruppen. Diese Wechselwirkungen können je nach Reaktionsbedingungen zur Bildung neuer Bindungen oder zum Bruch bestehender Bindungen führen. Die beteiligten Pfade sind oft komplex und erfordern detaillierte Studien, um sie vollständig zu verstehen.
Wirkmechanismus
The mechanism of action of 1-Butyne, 3-(1-ethoxy-2-iodoethoxy)-1-iodo-3-methyl- involves its interaction with molecular targets through its iodine and ethoxy groups. These interactions can lead to the formation of new bonds or the breaking of existing ones, depending on the reaction conditions. The pathways involved are often complex and require detailed study to fully understand.
Vergleich Mit ähnlichen Verbindungen
Zu den ähnlichen Verbindungen zu 1-Butin, 3-(1-Ethoxy-2-iodoethoxy)-1-iod-3-methyl- gehören andere iodierte Butine und ethoxysubstituierte Kohlenwasserstoffe. Was diese Verbindung auszeichnet, ist die spezifische Anordnung ihrer Iod- und Ethoxygruppen, die ihr eine einzigartige Reaktivität und potenzielle Anwendungen verleihen. Einige ähnliche Verbindungen sind:
- 1-Butin, 3-(1-Ethoxy-2-chlorethoxy)-1-chlor-3-methyl-
- 1-Butin, 3-(1-Ethoxy-2-bromeethoxy)-1-brom-3-methyl-
Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihren Halogenatomen, was zu Variationen in ihrem chemischen Verhalten und ihren Anwendungen führt.
Eigenschaften
CAS-Nummer |
881033-51-8 |
|---|---|
Molekularformel |
C9H14I2O2 |
Molekulargewicht |
408.01 g/mol |
IUPAC-Name |
3-(1-ethoxy-2-iodoethoxy)-1-iodo-3-methylbut-1-yne |
InChI |
InChI=1S/C9H14I2O2/c1-4-12-8(7-11)13-9(2,3)5-6-10/h8H,4,7H2,1-3H3 |
InChI-Schlüssel |
KGQDAGIRKCCQEW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CI)OC(C)(C)C#CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]-N-phenylaniline](/img/structure/B12602779.png)
![N-[5-Cyano-2-(hexylamino)pyrimidin-4-yl]benzamide](/img/structure/B12602786.png)
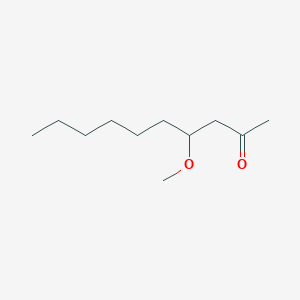
![4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12602796.png)
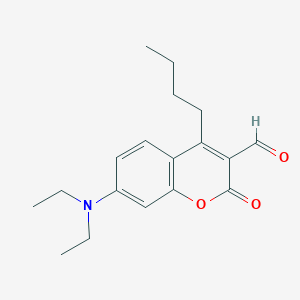
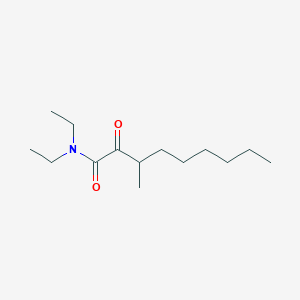

![Thiourea, N,N'-bis[(3-bromophenyl)-4-morpholinylmethyl]-](/img/structure/B12602828.png)
![3-[4-(Hydroxycarbamoyl)phenoxy]-L-phenylalanine](/img/structure/B12602831.png)
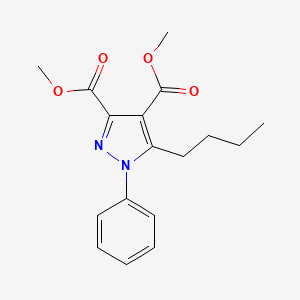
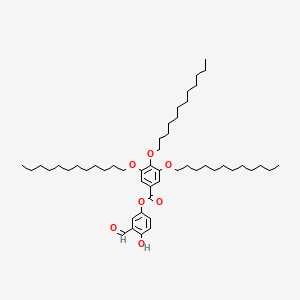

![2,5-Diazaspiro[3.4]octane, 2-(3-pyridinyl)-](/img/structure/B12602870.png)
